7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
CAS No.:
Cat. No.: VC18079273
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3O2 |
|---|---|
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | 8-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O2.ClH/c9-4-5-1-2-8(3-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H |
| Standard InChI Key | LYSLPHJOZYYLPG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CC1CN)C(=O)NC(=O)N2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 7-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is C₈H₁₄ClN₃O₂, with a molecular weight of 219.67 g/mol . Its spirocyclic architecture consists of a five-membered diketopiperazine ring fused to a four-membered azetidine-like structure, with an aminomethyl group at the 7-position. Key features include:
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Spiro Junction: The shared carbon atom between the two rings imposes steric constraints, influencing reactivity and binding interactions .
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Functional Groups: The diketopiperazine moiety provides hydrogen-bonding sites, while the protonated aminomethyl group enhances solubility in aqueous media .
Table 1: Molecular Properties
Synthesis and Industrial Production
Laboratory Synthesis
The compound is typically synthesized via cyclization reactions. A common route involves:
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Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids: Phosphorus pentoxide (P₂O₅) promotes cyclization under anhydrous conditions, forming the spiro core.
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Functionalization: The aminomethyl group is introduced via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation .
Industrial Scaling
Industrial methods optimize reaction parameters (temperature, solvent polarity) for yield and purity. Continuous-flow systems are employed to enhance efficiency, though detailed protocols remain proprietary .
Chemical Reactivity and Derivatives
The compound undergoes diverse transformations:
Key Reactions
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Oxidation: Yields N-oxide derivatives using agents like meta-chloroperbenzoic acid.
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Reduction: LiAlH₄ reduces carbonyl groups to alcohols, altering ring strain.
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Substitution: The aminomethyl group participates in nucleophilic substitutions, enabling linkage to pharmacophores .
Table 2: Common Reagents and Products
| Reaction Type | Reagent | Major Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄ | Spiro N-oxide | Bioactivity modulation |
| Alkylation | Benzyl bromide | N-Benzyl derivatives | SAR studies |
| Acylation | Acetyl chloride | Amide-functionalized analogs | Prodrug development |
Biological Activity and Mechanisms
Sigma Receptor Modulation
Diazaspiro compounds exhibit high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors. For example, analog AD258 (a structural relative) shows Kᵢ values of 3.5 nM (S1R) and 2.6 nM (S2R), acting as a dual antagonist .
Enzyme Inhibition
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Acetyl-CoA Carboxylase (ACC): Inhibition (IC₅₀ < 100 nM) disrupts fatty acid synthesis, relevant for obesity treatment .
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11β-HSD1: Blockade (IC₅₀ ~ 50 nM) reduces glucocorticoid activation, targeting metabolic syndrome .
Analgesic Effects
In murine models, derivatives reverse capsaicin-induced allodynia at 1.25 mg/kg, outperforming gabapentin . Mechanistic studies confirm S1R antagonism is critical for efficacy .
Applications in Drug Discovery
Lead Optimization
The spiro scaffold’s rigidity and polarity make it a privileged structure in CNS drug design. Modifications at the aminomethyl position improve blood-brain barrier permeability .
Case Study: AD258
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Pharmacokinetics: Oral bioavailability >60%, Tₘₐₓ = 2 h, half-life = 8 h .
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Safety Profile: No cytotoxicity (IC₅₀ > 100 μM in HepG2 cells) or motor impairment in rotarod tests .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Affinity (S1R, nM) | Selectivity | Key Application |
|---|---|---|---|
| 7-Aminomethyl derivative | 3.5 | S1R/S2R | Neuropathic pain |
| 1,6-Dioxaspiro[4.4]nonane | >1000 | None | Material science |
| Spirodilactone | N/A | PPAR-γ | Metabolic disorders |
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